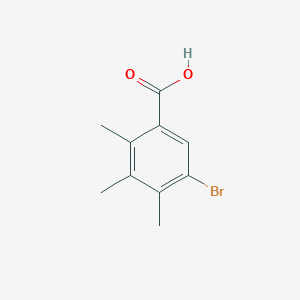

5-bromo-2,3,4-trimethylbenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids and Polymethylated Benzoic Acid Derivatives

5-Bromo-2,3,4-trimethylbenzoic acid belongs to two significant classes of organic compounds: halogenated aromatic carboxylic acids and polymethylated benzoic acid derivatives. Halogenated aromatic compounds are fundamental in organic chemistry, with their biodegradability and chemical behavior being subjects of extensive study. nih.gov The presence of a halogen, in this case, bromine, on the aromatic ring significantly influences the molecule's electronic properties and reactivity, often serving as a handle for further chemical transformations.

Aryl halides, including bromoarenes, are crucial motifs in synthetic chemistry, particularly as precursors in metal-mediated cross-coupling reactions, which are foundational in the construction of complex molecules for drug discovery and materials science. princeton.edu The conversion of carboxylic acids to aryl halides through processes like decarboxylative halogenation is a key synthetic strategy. nih.gov

As a polymethylated benzoic acid derivative, the compound's methyl groups also play a critical role in defining its steric and electronic environment. Polymethylated aromatic compounds are important precursors in various synthetic pathways. For instance, 5-bromo-1,2,4-trimethylbenzene is utilized in the synthesis of 2,4,5-trimethylbenzoic acid. sigmaaldrich.com The substitution pattern on the benzene (B151609) ring is a key determinant of the molecule's reactivity and its potential applications.

Significance of Aromatic Carboxylic Acids as Synthons in Advanced Organic Synthesis

Aromatic carboxylic acids are highly significant as synthons, or synthetic building blocks, in advanced organic synthesis due to their abundance, structural diversity, and versatile reactivity. princeton.edu They serve as readily available precursors for a wide array of other functional groups. princeton.edu The carboxylic acid moiety can be transformed into esters, amides, and other derivatives, or it can be removed entirely through decarboxylation reactions to introduce other functionalities. nih.gov

One of the most powerful applications of aromatic carboxylic acids is in halodecarboxylation reactions, which provide a direct route to aryl halides. princeton.edunih.gov This transformation is particularly valuable as it allows for the site-specific installation of a halogen atom, which can then participate in numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The development of general and operationally simple methods to convert diverse aryl carboxylic acids into any type of aryl halide remains an important goal in synthetic chemistry. princeton.edu

The utility of bromo-substituted benzoic acids as synthetic intermediates is well-documented. For example, 5-bromo-2-methylbenzoic acid serves as a starting material for the synthesis of canagliflozin, an antidiabetic drug. google.comsigmaaldrich.com This highlights the role of such compounds as key building blocks in the pharmaceutical industry. Similarly, other halogenated benzoic acid derivatives are used in the preparation of various bioactive molecules and functional materials. ontosight.aigoogle.com

Current Research Gaps and Emerging Opportunities in the Study of 5-Bromo-2,3,4-trimethylbenzoic Acid

While the broader classes of halogenated and polymethylated benzoic acids are well-studied, the specific research landscape for 5-bromo-2,3,4-trimethylbenzoic acid presents several gaps and, consequently, emerging opportunities. Much of the available information situates the compound as a research chemical or an intermediate, with its full potential yet to be uncovered. ontosight.ai

Research Gaps:

Detailed Synthetic Applications: Although it is recognized as a potential building block, detailed studies showcasing its utility in the synthesis of complex target molecules are not extensively reported in publicly available literature.

Physicochemical Characterization: Comprehensive data on its physical and chemical properties, beyond basic identifiers, is limited. weeiboo.com

Biological Activity Screening: There is a lack of systematic screening of 5-bromo-2,3,4-trimethylbenzoic acid for potential biological activities. While related benzoic acid derivatives have been explored for various medicinal applications, including as anticancer and enzyme inhibitors, this specific compound remains largely unexplored. preprints.orgnih.govresearchgate.net

Emerging Opportunities:

Novel Scaffolds for Drug Discovery: Given the importance of halogenated and polysubstituted aromatics in medicinal chemistry, 5-bromo-2,3,4-trimethylbenzoic acid represents an attractive scaffold for the development of new therapeutic agents. ontosight.ai Its unique substitution pattern could lead to novel structure-activity relationships.

Materials Science Applications: Aromatic carboxylic acids are used in the development of new materials. ontosight.ai The specific steric and electronic properties of 5-bromo-2,3,4-trimethylbenzoic acid could be exploited in the design of polymers, metal-organic frameworks (MOFs), or liquid crystals with unique characteristics.

Catalyst and Ligand Development: The structural features of this compound could make it a candidate for use as a ligand in organometallic catalysis, an area where substituted benzoic acids have found application.

Further research into the reactivity, synthetic applications, and biological profile of 5-bromo-2,3,4-trimethylbenzoic acid is warranted to fully realize its potential in both academic and industrial settings. ontosight.ai

Properties

IUPAC Name |

5-bromo-2,3,4-trimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-5-6(2)8(10(12)13)4-9(11)7(5)3/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMHOTLNHRMNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Bromo 2,3,4 Trimethylbenzoic Acid

Retrosynthetic Analysis and Design for Ortho-Substituted Benzoic Acid Synthesis

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net For 5-bromo-2,3,4-trimethylbenzoic acid, the primary disconnections involve the carbon-bromine bond and the carbon-carboxyl bond.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Direct Bromination. This approach involves the direct bromination of a suitable precursor, 2,3,4-trimethylbenzoic acid. nih.gov This is a common method for introducing bromine onto an aromatic ring. libretexts.org The key challenge in this pathway is controlling the regioselectivity of the bromination to favor the desired 5-bromo isomer.

Pathway B: Carboxylation. This strategy starts with a pre-brominated precursor, such as 1-bromo-2,3,4-trimethylbenzene. The carboxylic acid group is then introduced in a subsequent step. This pathway relies on the successful synthesis of the halogenated trimethylbenzene precursor and an efficient carboxylation method.

The "ortho effect" is a phenomenon in which a substituent at the ortho position of a benzoic acid can influence its acidity and reactivity due to steric hindrance. wikipedia.org This effect can cause the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can impact the regioselectivity of subsequent reactions. wikipedia.org

Direct Bromination Approaches to Substituted Benzoic Acids

Direct bromination is a widely used method for synthesizing aryl bromides. nih.gov This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with a brominating agent, often in the presence of a catalyst. chemguide.co.uk

Regioselectivity and Control in Aromatic Halogenation

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. In the case of 2,3,4-trimethylbenzoic acid, the three methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these electronic effects and steric hindrance from the bulky methyl groups will determine the final product distribution.

Controlling regioselectivity in aromatic halogenation can be challenging, as mixtures of isomers are often formed. wku.edu The choice of brominating agent and reaction conditions can significantly influence the outcome. nih.gov

Optimization of Reaction Conditions and Yields

Various brominating agents can be employed for the direct bromination of aromatic compounds. Some common examples include:

Bromine (Br₂) : Often used with a Lewis acid catalyst like FeBr₃ or AlBr₃. chemguide.co.uk The catalyst polarizes the Br-Br bond, making it more electrophilic. libretexts.org

N-Bromosuccinimide (NBS) : A milder brominating agent that can be used under various conditions, sometimes with a catalyst or initiator. nih.gov Using NBS in concentrated sulfuric acid has been shown to be effective for monobrominating deactivated aromatic compounds. organic-chemistry.org

Tetrabutylammonium tribromide (TBAT) : A reagent that can offer high para-selectivity in the bromination of some aromatic compounds. nih.gov

Optimization of reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted byproducts. researchgate.net For instance, a method for producing 5-bromo-2-alkylbenzoic acids involves reacting the corresponding 2-alkylbenzoic acid with bromine in the presence of sulfuric acid. google.com The resulting mixture of 5-bromo and 3-bromo isomers can then be separated by recrystallization from an alcohol solvent. google.com

Table 1: Common Brominating Agents and Their Characteristics

| Brominating Agent | Formula | Typical Conditions | Notes |

| Bromine | Br₂ | With FeBr₃ or AlBr₃ catalyst | A classic and effective method. chemguide.co.uk |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Various, can be used with acid catalysts or light initiation | A milder alternative to elemental bromine. nih.gov |

| Tetrabutylammonium tribromide | (C₄H₉)₄NBr₃ | Often used for para-selective bromination | Can provide improved regioselectivity in certain cases. nih.gov |

Carboxylation of Halogenated Trimethylbenzene Precursors

An alternative synthetic route to 5-bromo-2,3,4-trimethylbenzoic acid involves the carboxylation of a halogenated trimethylbenzene precursor, such as 1-bromo-2,3,4-trimethylbenzene. This approach introduces the carboxylic acid group in the final step.

Exploration of Organometallic Intermediates (e.g., Grignard, Lithiation)

A common method for carboxylation involves the use of organometallic intermediates. mnstate.edu

Grignard Reagents : The reaction of an aryl halide, such as 1-bromo-2,3,4-trimethylbenzene, with magnesium metal in an anhydrous ether solvent forms a Grignard reagent (RMgBr). mnstate.eduudel.edu This highly reactive species can then be treated with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylic acid after an acidic workup. gmu.edu It is crucial to maintain anhydrous conditions as Grignard reagents are highly sensitive to water. udel.edulibretexts.org

Organolithium Reagents : Alternatively, an organolithium reagent can be generated by reacting the aryl halide with an organolithium compound, such as n-butyllithium. This intermediate can then be carboxylated with carbon dioxide.

Carbonylation Reactions

Carbonylation reactions offer another pathway for introducing a carboxyl group. These reactions typically involve the use of carbon monoxide (CO) and a transition metal catalyst. While less common for this specific synthesis at the laboratory scale compared to Grignard reactions, carbonylation can be an effective industrial method for producing carboxylic acids.

Oxidation of Methyl-Substituted Halogenated Benzenes to Carboxylic Acids

A primary and classical approach to the synthesis of aromatic carboxylic acids is the oxidation of alkyl side chains on the benzene ring. In the context of producing 5-bromo-2,3,4-trimethylbenzoic acid, a logical precursor would be a 5-bromo-1,2,3,4-tetramethylbenzene derivative where one of the methyl groups is selectively oxidized to a carboxyl group. This transformation is typically achieved using strong oxidizing agents.

Potassium permanganate (B83412) (KMnO4) is a powerful and commonly employed oxidizing agent for converting alkylbenzenes to their corresponding benzoic acids. masterorganicchemistry.comlibretexts.org The reaction generally requires heating the alkylbenzene with an aqueous solution of KMnO4, often under alkaline conditions, followed by acidification to yield the carboxylic acid. nih.gov The general principle dictates that any alkyl group with a benzylic hydrogen is susceptible to oxidation to a carboxylic acid group. lumenlearning.com

For the synthesis of 5-bromo-2,3,4-trimethylbenzoic acid, the starting material would ideally be 5-bromo-1,2,3,4-tetramethylbenzene. The oxidation would involve the conversion of one of the four methyl groups into a carboxylic acid. The specific methyl group that is oxidized can be influenced by steric and electronic factors.

Selective Oxidation Techniques for Aromatic Methyl Groups

The selective oxidation of a single methyl group in a polysubstituted aromatic compound like 5-bromo-1,2,3,4-tetramethylbenzene presents a significant challenge due to the presence of multiple reactive sites. Achieving high selectivity often requires careful control of reaction conditions and the choice of oxidizing agent.

While strong oxidants like potassium permanganate can be effective, they may also lead to over-oxidation or side reactions, especially with sensitive substrates. The reactivity of the methyl groups can be influenced by their position on the ring and the presence of other substituents. For instance, the electronic effect of the bromine atom and the steric hindrance from the adjacent methyl groups will play a role in determining which methyl group is most susceptible to oxidation.

Research into the selective oxidation of xylenes (B1142099) to phthalic acids has provided insights into controlling the oxidation of multiple methyl groups. researchgate.netcore.ac.ukepa.gov These studies often employ catalytic systems to achieve higher selectivity under milder conditions than traditional stoichiometric oxidants.

| Oxidizing Agent/Catalyst System | Substrate | Product | Key Findings |

| Potassium Permanganate (KMnO4) | Alkylbenzenes | Benzoic Acids | A strong and general oxidant for converting alkyl side chains with at least one benzylic hydrogen to carboxylic acids. masterorganicchemistry.comlibretexts.orglumenlearning.com |

| V2O5–TiO2 Catalyst | o-Xylene | Phthalic Anhydride | A commercial catalyst system for the selective oxidation of one methyl group in the presence of another. researchgate.netcapes.gov.br |

Novel and Green Chemistry Approaches in the Synthesis of 5-Bromo-2,3,4-trimethylbenzoic Acid

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of novel and green chemistry approaches for the synthesis of substituted benzoic acids, moving away from hazardous reagents and wasteful procedures.

One promising green oxidant is hydrogen peroxide (H2O2), which produces water as its only byproduct. researchgate.net Catalytic systems are often employed in conjunction with H2O2 to achieve efficient and selective oxidations. For example, iron complexes encapsulated in zeolites have been used for the direct hydroxylation of benzene using H2O2. nih.gov Such catalytic systems could potentially be adapted for the selective oxidation of a methyl group in 5-bromo-1,2,3,4-tetramethylbenzene.

Another green approach involves the use of molecular oxygen from the air as the primary oxidant, often in the presence of a catalyst. This method is highly attractive from an economic and environmental standpoint.

Furthermore, the principles of green chemistry encourage the use of safer solvents. Water is an ideal green solvent, and performing oxidations in aqueous media can reduce the environmental impact of a synthesis. researchgate.net The development of solvent-free reaction conditions is another key area of green chemistry research.

A patent for the preparation of 2,4,6-trimethylbenzoic acid describes a method involving the direct carboxylation of mesitylene (B46885) using carbon dioxide in the presence of a catalyst. lumenlearning.com This atom-economical approach, if applicable to a brominated trimethylbenzene, would represent a significant advancement in the green synthesis of compounds like 5-bromo-2,3,4-trimethylbenzoic acid.

| Green Chemistry Approach | Reagents/Catalysts | Potential Application | Advantages |

| Hydrogen Peroxide Oxidation | H2O2 with metal complex catalysts (e.g., Fe-zeolite) | Selective oxidation of a methyl group. | Produces water as the only byproduct. nih.govresearchgate.net |

| Aerobic Oxidation | O2 (air) with a catalyst | Oxidation of alkylbenzenes. | Utilizes a readily available and non-toxic oxidant. |

| Direct Carboxylation | CO2 with a catalyst | Introduction of a carboxylic acid group. | High atom economy, avoids the use of strong oxidants. lumenlearning.com |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Bromo 2,3,4 Trimethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. For 5-bromo-2,3,4-trimethylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unequivocal evidence for its covalent framework and substitution pattern.

In ¹H NMR spectroscopy, the aromatic proton is expected to appear as a singlet, with its chemical shift influenced by the electronic effects of the surrounding bromo and methyl substituents. The three distinct methyl groups will also present as singlets, with their respective chemical shifts differentiated by their proximity to the bromine atom and the carboxylic acid group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will feature distinct resonances for the carbonyl carbon of the carboxylic acid, the six aromatic carbons (four of which are substituted), and the three methyl carbons. The chemical shifts of the aromatic carbons are particularly informative, revealing the electronic impact of the bromine atom and the methyl groups on the benzene (B151609) ring.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~11-13 | Singlet (broad) | -COOH |

| ¹H | ~7.8-8.1 | Singlet | Ar-H |

| ¹H | ~2.4 | Singlet | Ar-CH₃ |

| ¹H | ~2.3 | Singlet | Ar-CH₃ |

| ¹H | ~2.2 | Singlet | Ar-CH₃ |

| ¹³C | ~168-172 | Singlet | C=O |

| ¹³C | ~130-145 | Singlet | Aromatic C-Br, C-COOH, C-CH₃ |

| ¹³C | ~120-130 | Singlet | Aromatic C-H |

| ¹³C | ~15-25 | Singlet | -CH₃ |

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would further solidify the assignments by correlating proton and carbon signals, confirming the connectivity within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination and Crystal Packing

Single-crystal X-ray diffraction offers an unparalleled, atom-by-atom view of the molecule in the solid state. This technique would precisely determine the bond lengths, bond angles, and torsion angles of 5-bromo-2,3,4-trimethylbenzoic acid, providing definitive proof of its molecular geometry.

Of particular interest would be the analysis of the crystal packing. The presence of the carboxylic acid functional group strongly suggests the formation of intermolecular hydrogen bonds. Typically, carboxylic acids form dimeric structures in the solid state, where the hydroxyl proton of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule, and vice versa. The analysis would reveal the specific geometry of this hydrogen-bonding network.

Furthermore, the study of intermolecular interactions would extend to weaker forces, such as bromine-oxygen or bromine-pi interactions, and van der Waals forces between the methyl groups and the aromatic rings of adjacent molecules. These interactions collectively dictate the three-dimensional arrangement of the molecules in the crystal lattice.

| Parameter | Expected Observation |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined (a, b, c, α, β, γ) |

| Hydrogen Bonding | Likely R²₂(8) dimeric motif via O-H···O interactions |

| Intermolecular Interactions | Potential Br···O, C-H···π, and π-π stacking interactions |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The FTIR spectrum of 5-bromo-2,3,4-trimethylbenzoic acid would be dominated by characteristic absorption bands. A broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700 cm⁻¹. C-H stretching vibrations from the methyl groups and the aromatic ring would be observed near 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to C-O stretching, O-H bending, and various aromatic ring vibrations, as well as vibrations involving the C-Br bond.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the aromatic ring would be a prominent feature. The vibrations of the C-CH₃ and C-Br bonds would also be readily observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | FTIR |

| C-H stretch (aromatic and aliphatic) | 2850-3100 | FTIR, Raman |

| C=O stretch (carboxylic acid) | 1680-1710 | FTIR, Raman |

| C=C stretch (aromatic ring) | 1450-1600 | FTIR, Raman |

| C-O stretch / O-H bend | 1210-1440 | FTIR |

| C-Br stretch | 500-650 | FTIR, Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. For 5-bromo-2,3,4-trimethylbenzoic acid (C₁₀H₁₁BrO₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or a related species like [M+H]⁺ or [M-H]⁻, confirming the molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units.

Analysis of the fragmentation patterns in the mass spectrum provides further structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), the hydroxyl radical (•OH), and the carboxyl group (•COOH or CO₂). The resulting fragment ions would be analyzed by HRMS to confirm their elemental compositions, allowing for the deduction of plausible fragmentation mechanisms.

| Ion | Formula | Calculated m/z (Monoisotopic) | Observation |

|---|---|---|---|

| [M]⁺• | C₁₀H₁₁⁷⁹BrO₂ | 257.9942 | Molecular ion with ⁷⁹Br |

| [M]⁺• | C₁₀H₁₁⁸¹BrO₂ | 259.9922 | Molecular ion with ⁸¹Br |

| [M-OH]⁺ | C₁₀H₁₀⁷⁹BrO | 240.9888 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₉H₁₀⁷⁹Br | 213.0017 | Loss of carboxyl group |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-bromo-2,3,4-trimethylbenzoic acid dissolved in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would show absorption bands corresponding to π→π* transitions within the benzene ring. The position and intensity of these bands are influenced by the substituents. The bromine atom and the carboxylic acid group, acting as auxochromes and chromophores, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many simple benzoic acids are not strongly fluorescent, the presence of the bromine atom (the "heavy atom effect") could influence the photophysical pathways, potentially quenching fluorescence by promoting intersystem crossing to the triplet state. A study of the fluorescence spectrum, including the determination of the quantum yield and lifetime, would provide valuable data on the excited-state dynamics of the molecule.

| Parameter | Expected Observation | Technique |

|---|---|---|

| Absorption Maximum (λmax) | ~240-260 nm and ~280-300 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | To be determined | UV-Vis Spectroscopy |

| Emission Maximum (λem) | To be determined (may be weakly or non-fluorescent) | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | Expected to be low | Fluorescence Spectroscopy |

Chemical Reactivity and Transformation Studies of 5 Bromo 2,3,4 Trimethylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group that dictates a significant portion of the reactivity of 5-bromo-2,3,4-trimethylbenzoic acid, enabling its conversion into a variety of derivatives.

Esterification and Amidation for Derivative Synthesis

Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex molecules. For 5-bromo-2,3,4-trimethylbenzoic acid, these reactions are crucial for synthesizing derivatives with potential applications in materials science and pharmaceuticals.

Esterification: The conversion of 5-bromo-2,3,4-trimethylbenzoic acid to its corresponding esters can be achieved through various standard methods. One common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation: Similarly, amidation can be performed by first converting the carboxylic acid to its acyl chloride and then reacting it with an appropriate amine. Direct amidation is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These methods facilitate the formation of a diverse range of amides.

A study on a related compound, 2-bromo-3,4,5-trimethoxybenzoic acid, highlights the utility of the bromine substituent for further modifications, such as nucleophilic substitution or cross-coupling reactions, after the initial esterification or amidation.

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid group in 5-bromo-2,3,4-trimethylbenzoic acid to a primary alcohol or an aldehyde opens up new synthetic pathways.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LAH) in an anhydrous etheral solvent are typically required to reduce a carboxylic acid to a primary alcohol. However, milder and more selective reagents have also been developed. For instance, a combination of sodium borohydride (B1222165) (NaBH4) and bromine (Br2) in refluxing tetrahydrofuran (B95107) (THF) has been shown to effectively reduce various benzoic acids to their corresponding alcohols with good yields. sci-hub.se This method offers advantages such as the use of cheaper reagents and simpler operational procedures. sci-hub.se

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. This is often achieved indirectly by first converting the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H).

Decarboxylative Transformations

Decarboxylation involves the removal of the carboxyl group, often with the introduction of a new substituent. This transformation is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov

Halodecarboxylation: The Hunsdiecker reaction is a classic example of halodecarboxylation, where the silver salt of a carboxylic acid reacts with a halogen to produce an organic halide. nih.govacs.org This reaction typically proceeds through a radical mechanism. nih.gov While effective for many aliphatic acids, its application to aromatic acids can be less efficient. acs.org Alternative methods for halodecarboxylation have been developed, including the use of (diacetoxyiodo)benzene (B116549) in the presence of a halogen source.

Other C-C Bond Cleavages: Decarboxylative coupling reactions have emerged as a significant area of research. These reactions utilize transition metal catalysts, often palladium, to couple carboxylic acids with various partners, leading to the formation of new C-C bonds with the expulsion of carbon dioxide. While specific examples for 5-bromo-2,3,4-trimethylbenzoic acid are not extensively documented, the principles of decarboxylative cross-coupling are broadly applicable to aromatic carboxylic acids.

Reactivity of the Aromatic Ring and Bromine Substituent

The bromine atom on the aromatic ring of 5-bromo-2,3,4-trimethylbenzoic acid is a key handle for a variety of powerful carbon-carbon bond-forming reactions, greatly enhancing its synthetic utility.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. rwth-aachen.de The bromo substituent on 5-bromo-2,3,4-trimethylbenzoic acid makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org 5-Bromo-2,3,4-trimethylbenzoic acid can be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures. A typical Suzuki-Miyaura coupling involves a palladium catalyst, a base (such as potassium carbonate or cesium carbonate), and a suitable solvent (like toluene, dioxane, or aqueous mixtures). wikipedia.orguzh.ch

Heck-Mizoroki Reaction: The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aromatic rings. 5-Bromo-2,3,4-trimethylbenzoic acid can react with various alkenes in the presence of a palladium catalyst and a base to yield the corresponding vinylated benzoic acid derivatives. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between an aryl or vinyl halide and a terminal alkyne. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes. researchgate.net The coupling of 5-bromo-2,3,4-trimethylbenzoic acid with terminal alkynes provides access to a range of substituted alkynylbenzoic acids, which are valuable intermediates in organic synthesis. researchgate.net

Negishi Coupling: The Negishi coupling utilizes a nickel or palladium catalyst to couple an organohalide with an organozinc reagent. organic-chemistry.orgnih.gov This reaction is known for its high reactivity and functional group tolerance. nih.gov The reaction of 5-bromo-2,3,4-trimethylbenzoic acid with an organozinc compound would lead to the formation of a new C-C bond at the position of the bromine atom.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | Biaryl or vinyl derivative |

| Heck-Mizoroki | Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium and Copper catalysts, Base | Arylalkyne |

| Negishi | Organozinc reagent | Nickel or Palladium catalyst | Alkyl, aryl, or vinyl derivative |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

In the case of 5-bromo-2,3,4-trimethylbenzoic acid, the benzene (B151609) ring is substituted with electron-donating methyl groups, which generally deactivate the ring towards nucleophilic attack. The carboxylic acid group is a deactivating group, but its effect is not as strong as that of a nitro group, for example. Therefore, direct nucleophilic aromatic substitution of the bromine atom is generally difficult under standard conditions. libretexts.org

However, under forcing conditions (high temperatures and pressures) or through the use of highly reactive nucleophiles, SNAr reactions may be possible. Alternatively, the "benzyne" mechanism, which involves the formation of a highly reactive aryne intermediate, can facilitate nucleophilic substitution on unactivated aryl halides. masterorganicchemistry.com This pathway, however, often leads to a mixture of regioisomers. For 5-bromo-2,3,4-trimethylbenzoic acid, the presence of the methyl groups would likely influence the regioselectivity of nucleophilic attack on the benzyne (B1209423) intermediate.

Electrophilic Aromatic Substitution Reactions on the Tetrasubstituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For 5-bromo-2,3,4-trimethylbenzoic acid, the benzene ring is highly substituted with one deactivating, meta-directing carboxyl group, one deactivating, ortho-, para-directing bromine atom, and three activating, ortho-, para-directing methyl groups. The interplay of these electronic and steric effects would dictate the regioselectivity of any EAS reaction.

However, a thorough search of scientific databases yields no specific examples of EAS reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, performed on 5-bromo-2,3,4-trimethylbenzoic acid. The inherent steric hindrance from the three adjacent methyl groups and the adjacent bromo and carboxyl groups likely poses a significant challenge for the introduction of a new substituent onto the aromatic ring.

Palladium-Catalyzed Reactions leading to Nitrogen or Oxygen Heterocycles

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, including heterocycles. The bromine atom on 5-bromo-2,3,4-trimethylbenzoic acid represents a potential handle for such transformations, for instance, in Suzuki, Buchwald-Hartwig, or Heck reactions. These reactions could, in principle, be employed to construct nitrogen- or oxygen-containing heterocyclic systems fused to or substituted on the benzene ring.

Despite the broad utility of these methods, there is no published research detailing the use of 5-bromo-2,3,4-trimethylbenzoic acid as a substrate in palladium-catalyzed reactions aimed at the synthesis of heterocycles. The steric bulk around the bromine atom, flanked by a methyl group and the benzoic acid moiety, might significantly impede the oxidative addition step at the palladium center, a critical step in the catalytic cycle.

Oxidation and Reduction Chemistry of the Aromatic System

The oxidation or reduction of the aromatic core of 5-bromo-2,3,4-trimethylbenzoic acid would represent a fundamental transformation of its structure. Oxidation reactions could potentially lead to the dearomatization or degradation of the benzene ring, while reduction could yield substituted cyclohexanecarboxylic acids.

Once again, the scientific literature is silent on the specific oxidation or reduction chemistry of the aromatic system of 5-bromo-2,3,4-trimethylbenzoic acid. While general methods for the oxidation and reduction of aromatic rings are well-established, their applicability and the specific outcomes for this highly substituted and electronically complex molecule have not been documented.

Derivatization and Functionalization Strategies Based on 5 Bromo 2,3,4 Trimethylbenzoic Acid

Synthesis of Esters and Amides with Diverse Alcohols and Amines

The carboxylic acid group of 5-bromo-2,3,4-trimethylbenzoic acid is a prime site for derivatization. Standard esterification and amidation reactions can be employed to introduce a wide range of alcohol and amine fragments, thereby modifying the molecule's steric and electronic properties.

Esterification can be readily achieved by reacting the parent benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, the reaction of a similar compound, 4-bromo-2-methylbenzoic acid, with methanol (B129727) under acidic conditions yields the corresponding methyl ester. google.com This method is broadly applicable to a variety of alcohols, from simple alkyl chains to more complex, functionalized structures.

Amide synthesis typically proceeds through the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a halogenating agent like thionyl chloride or oxalyl chloride. google.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This two-step process is highly efficient and allows for the incorporation of a diverse set of amine-containing moieties. A similar approach has been used for the synthesis of 3,4,5-trimethoxybenzoic acid amides. google.com

Table 1: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 5-Bromo-2,3,4-trimethylbenzoic acid | Methanol | Methyl 5-bromo-2,3,4-trimethylbenzoate | Fischer Esterification |

| 5-Bromo-2,3,4-trimethylbenzoic acid | Ethanol (B145695) | Ethyl 5-bromo-2,3,4-trimethylbenzoate | Fischer Esterification |

| 5-Bromo-2,3,4-trimethylbenzoyl chloride | Diethylamine | N,N-Diethyl-5-bromo-2,3,4-trimethylbenzamide | Amidation |

| 5-Bromo-2,3,4-trimethylbenzoyl chloride | Aniline | N-Phenyl-5-bromo-2,3,4-trimethylbenzamide | Amidation |

Elaboration of the Bromine Moiety into Other Halogens, Alkyl, or Aryl Groups

The bromine atom at the 5-position serves as a versatile handle for introducing further diversity into the molecular scaffold through various cross-coupling and substitution reactions.

Halogen exchange reactions can be utilized to replace the bromine with other halogens. For example, a transhalogenation mechanism can be employed to substitute bromine with iodine, which can be advantageous for subsequent coupling reactions due to the higher reactivity of the C-I bond.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are powerful tools for forming new carbon-carbon bonds. The bromine atom can be readily coupled with a variety of organoboron or organotin reagents to introduce alkyl or aryl groups. For instance, copper-catalyzed arylation of bromo-difluoro-acetamides with aryl boronic acids has been demonstrated, suggesting a similar transformation is feasible for 5-bromo-2,3,4-trimethylbenzoic acid. nih.govmdpi.com

Table 2: Functionalization of the Bromine Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Bromo-2,3,4-trimethylbenzoic acid | Phenylboronic acid, Pd catalyst | 5-Phenyl-2,3,4-trimethylbenzoic acid | Suzuki Coupling |

| 5-Bromo-2,3,4-trimethylbenzoic acid | Alkyl boronic acid, Pd catalyst | 5-Alkyl-2,3,4-trimethylbenzoic acid | Suzuki Coupling |

| 5-Bromo-2,3,4-trimethylbenzoic acid | Sodium iodide | 5-Iodo-2,3,4-trimethylbenzoic acid | Halogen Exchange |

Introduction of Nitrogen, Oxygen, and Sulfur-Containing Functionalities

Beyond carbon-based substituents, the aromatic ring can be further functionalized by introducing heteroatom-containing groups. These functionalities can significantly influence the molecule's biological activity and physicochemical properties.

Nitrogen-containing groups can be introduced through various methods. For example, the synthesis of 5-bromo-2-aminobenzoic acid derivatives has been reported, indicating that amination of the aromatic ring is a viable strategy. google.com

The introduction of oxygen-containing functionalities, such as hydroxyl or methoxy (B1213986) groups, can be achieved through nucleophilic aromatic substitution or other specialized methods. The presence of multiple activating methyl groups can facilitate such transformations.

Sulfur-containing functionalities have also been incorporated into similar molecular frameworks. For instance, the synthesis of 5-bromo-2,4,6-trimethyl-3-methyl-sulfinyl-1-benzofuran and its phenylsulfinyl analog demonstrates the feasibility of introducing sulfur-based groups, which can then be further oxidized to sulfoxides or sulfones. nih.govnih.gov

Regioselective Functionalization of the Trimethyl Groups

The three methyl groups on the benzene (B151609) ring present opportunities for further functionalization, although achieving regioselectivity can be challenging. The electronic environment created by the bromine and carboxylic acid groups can influence the reactivity of the individual methyl groups.

Synthesis of Poly-Substituted Benzoic Acid Analogues and Polycyclic Systems

The derivatization strategies discussed above can be used in combination to generate a wide array of poly-substituted benzoic acid analogues. For example, a sequence of esterification, Suzuki coupling, and methyl group oxidation could lead to highly functionalized and complex molecular architectures.

Furthermore, 5-bromo-2,3,4-trimethylbenzoic acid and its derivatives can serve as precursors for the synthesis of polycyclic systems. The formation of a benzofuran (B130515) ring has been demonstrated from a related bromo-trimethyl-phenol derivative. nih.govnih.gov Similarly, the synthesis of N,N′-diarylated indolo[3,2-b]carbazole (B1211750) derivatives from a related bromo-trimethoxybenzene highlights the potential for constructing elaborate polycyclic aromatic systems. sigmaaldrich.com Such transformations significantly expand the structural diversity that can be accessed from this versatile starting material.

5 Bromo 2,3,4 Trimethylbenzoic Acid As a Synthon in Complex Organic Synthesis

Applications in the Synthesis of Natural Products and Bioactive Molecule Precursors

The strategic placement of reactive sites on the 5-bromo-2,3,4-trimethylbenzoic acid molecule makes it a valuable starting point for the synthesis of precursors to natural products and other biologically active molecules. The bromine atom can be readily transformed through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the carboxylic acid group provides a handle for esterification, amidation, or other modifications to build molecular complexity.

While direct synthesis of a named natural product using this specific starting material is not extensively documented in readily available literature, its utility as a building block for bioactive molecule precursors is recognized. ontosight.ai For instance, substituted benzoic acids are core components of numerous pharmaceuticals and agrochemicals. The trimethyl- and bromo-substituted pattern of this particular acid offers a unique scaffold that can be elaborated to access novel chemical space in drug discovery programs.

| Reactive Site | Potential Transformations | Application in Precursor Synthesis |

| Bromine Atom | Suzuki, Stille, Sonogashira, Buchwald-Hartwig couplings | Introduction of aryl, vinyl, alkynyl, and amino groups to build complex carbon skeletons. |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Formation of esters and amides with biological activity, or conversion to a benzyl (B1604629) alcohol for further functionalization. |

| Methyl Groups | Oxidation (under harsh conditions) | Potential for late-stage functionalization, though less common. |

Role as a Building Block for Advanced Organic Materials (e.g., polymers, liquid crystals, dyes)

The rigid, aromatic structure of 5-bromo-2,3,4-trimethylbenzoic acid, combined with its reactive functional groups, makes it an intriguing candidate for the synthesis of advanced organic materials.

Polymers: The difunctional nature of this molecule (a polymerizable group via the bromine and a site for property modification via the carboxylic acid) allows for its incorporation into polymer backbones. For example, through polycondensation or cross-coupling polymerization reactions, materials with tailored thermal, mechanical, and electronic properties could be developed. The bulky trimethylphenyl group can influence polymer solubility and morphology.

Liquid Crystals: Benzoic acid derivatives are a well-established class of mesogens, the fundamental units of liquid crystals. medcraveonline.com The elongated and rigid shape of molecules like 5-bromo-2,3,4-trimethylbenzoic acid is a key prerequisite for the formation of liquid crystalline phases. medcraveonline.com By modifying the carboxylic acid group to form long-chain esters, for example, it is possible to design molecules that exhibit liquid crystalline behavior over specific temperature ranges. medcraveonline.com The bromine atom offers a site for further molecular engineering to fine-tune these properties. rug.nlgoogle.com

Dyes: While not a dye itself, 5-bromo-2,3,4-trimethylbenzoic acid can serve as a precursor in the synthesis of complex dye molecules. The aromatic ring can be a central component of a chromophore, and the functional groups allow for the attachment of auxochromes (color-enhancing groups) and other moieties to control the absorption and emission properties of the final dye.

Contribution to the Development of Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. 5-Bromo-2,3,4-trimethylbenzoic acid can be chemically modified to create unique ligand structures. For example, the carboxylic acid can be converted to an ester or amide bearing a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle. The bromine atom can participate in reactions to link the benzoic acid scaffold to other ligand fragments, creating multidentate ligands.

These custom-designed ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. The steric bulk provided by the three methyl groups can create a specific pocket around the metal center, influencing the selectivity of the catalytic reaction. While specific examples of catalysts derived from 5-bromo-2,3,4-trimethylbenzoic acid are not widely reported, the potential for its use in this area is significant given the modularity of its structure.

Incorporation into Supramolecular Assemblies and Coordination Compounds

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The carboxylic acid group of 5-bromo-2,3,4-trimethylbenzoic acid is capable of forming strong hydrogen bonds, which can be exploited to direct the assembly of molecules into well-defined supramolecular structures. For example, it can form dimeric structures through hydrogen bonding between the carboxylic acid moieties.

Theoretical and Computational Investigations of 5 Bromo 2,3,4 Trimethylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 5-bromo-2,3,4-trimethylbenzoic acid. DFT methods provide a good balance between computational cost and accuracy, making them a popular choice for studying molecules of this size.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity. The presence of electron-donating methyl groups and the electron-withdrawing bromine atom and carboxylic acid group creates a complex electronic environment on the benzene (B151609) ring. The molecular electrostatic potential (MEP) surface, a visual representation of the charge distribution, can pinpoint the electrophilic and nucleophilic sites. For instance, the oxygen atoms of the carboxylic acid group are expected to be regions of high negative potential, while the hydrogen of the hydroxyl group will be a site of high positive potential.

Molecular Geometry: DFT calculations are used to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. The planarity of the benzoic acid moiety can be influenced by the steric hindrance from the ortho-methyl group.

Conformational Analysis: The rotation of the carboxylic acid group around the C-C bond connecting it to the benzene ring gives rise to different conformers. For many substituted benzoic acids, two main conformers are considered: a cis form, where the hydroxyl hydrogen is oriented towards the ortho substituent, and a trans form, where it points away. uc.pt In the case of 5-bromo-2,3,4-trimethylbenzoic acid, the presence of a methyl group at the 2-position (ortho to the carboxylic acid) will likely introduce steric strain, influencing the preferred conformation and the planarity of the molecule. uc.ptrsc.org Theoretical calculations can predict the energy difference between these conformers and the rotational energy barrier separating them. uc.pt

Below is a table with typical calculated bond lengths and angles for substituted benzoic acids, providing an approximation of the expected values for 5-bromo-2,3,4-trimethylbenzoic acid.

| Parameter | Typical Calculated Value (DFT) |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-C (carboxyl) | 1.48 - 1.50 Å |

| C=O | 1.21 - 1.23 Å |

| C-O | 1.35 - 1.37 Å |

| O-H | 0.96 - 0.98 Å |

| C-Br | 1.88 - 1.92 Å |

| C-C (methyl) | 1.50 - 1.52 Å |

| ∠C-C-C (aromatic) | 118 - 122 ° |

| ∠O=C-O | 122 - 125 ° |

| ∠C-O-H | 108 - 112 ° |

This table presents generalized data for substituted benzoic acids based on computational studies and serves as an illustrative example.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the high-energy transition states that control the reaction rate.

For 5-bromo-2,3,4-trimethylbenzoic acid, computational studies can elucidate its reactivity in various chemical transformations. For example, the reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled. Furthermore, reactions involving the aromatic ring, like nucleophilic aromatic substitution, can be investigated.

A key area of study for benzoic acids is their reaction with radicals, which is relevant in atmospheric chemistry and certain synthetic procedures. nih.gov Computational studies on the reaction of benzoic acid with hydroxyl (•OH) radicals, for instance, have shown that the reaction can proceed via hydrogen abstraction from the carboxylic acid group or by addition to the aromatic ring. nih.gov The activation energies for these different pathways can be calculated to predict the most likely reaction channel. For 5-bromo-2,3,4-trimethylbenzoic acid, the presence of methyl groups and a bromine atom would influence the sites of radical attack on the ring.

The general approach involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized.

Finding Transition States: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Reaction Energies and Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in a materials or synthetic context, not biological/clinical)

While molecular docking is widely known for its applications in drug discovery, its principles can be extended to understand interactions in a materials science or synthetic context. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of how molecules behave over time.

Molecular Docking in a Materials Context: In this scenario, "docking" can be used to predict how 5-bromo-2,3,4-trimethylbenzoic acid might interact with a surface or within a crystal lattice. For instance, it could be used to model the adsorption of the molecule onto the surface of a catalyst or a polymer. rsc.org This can help in understanding the orientation and binding affinity of the molecule to the material, which is crucial for applications like surface modification or the design of composite materials. The interactions are typically governed by non-covalent forces such as hydrogen bonding (from the carboxylic acid group), halogen bonding (from the bromine atom), and van der Waals forces.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of a collection of 5-bromo-2,3,4-trimethylbenzoic acid molecules, for example, in the formation of a crystal or in solution. ucl.ac.ukspecificpolymers.com In a materials context, MD can simulate the interface between 5-bromo-2,3,4-trimethylbenzoic acid and another material, providing insights into the structural organization and dynamics at the interface. nih.gov This is particularly relevant for understanding the properties of self-assembled monolayers or the bulk properties of a material where this molecule is a component. For instance, MD simulations can predict how the molecules arrange themselves in a crystal, which can then be compared with experimental X-ray diffraction data.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, especially DFT, are highly effective in predicting spectroscopic properties, which can be used to interpret and validate experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. acs.orgnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 5-bromo-2,3,4-trimethylbenzoic acid, its NMR spectrum can be predicted. Comparing the predicted spectrum with the experimental one is a powerful method for structural verification. Discrepancies between the calculated and experimental shifts can indicate an incorrect structural assignment or the presence of conformational dynamics. For carbons bonded to heavy atoms like bromine, relativistic effects may need to be considered for accurate predictions. acs.org

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. The calculated vibrational modes can be animated, allowing for a detailed assignment of the experimental spectral bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the C-Br bond.

The table below shows the typical accuracy of DFT-predicted NMR chemical shifts for organic molecules, which would be expected for 5-bromo-2,3,4-trimethylbenzoic acid.

| Nucleus | Mean Absolute Error (ppm) |

| ¹H | 0.1 - 0.3 |

| ¹³C | 1.5 - 3.0 |

This table presents generalized data on the accuracy of DFT-predicted NMR chemical shifts for organic molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a chemical based on its molecular structure. nih.govnih.gov This is achieved by establishing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For 5-bromo-2,3,4-trimethylbenzoic acid, QSPR models could be developed to predict a range of non-biological properties, such as:

Melting Point: The temperature at which the solid form of the compound becomes a liquid.

Boiling Point: The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Solubility: The ability of the compound to dissolve in a particular solvent.

pKa: A measure of the acidity of the carboxylic acid group. researchgate.net

The process of building a QSPR model involves:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest. For benzoic acids, this would involve a series of substituted benzoic acids. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that correlates a subset of the most relevant descriptors to the property.

Validation: The predictive power of the model is assessed using an external set of compounds that were not used in the model development.

Such models, once validated, can be used to estimate the properties of new or uncharacterized compounds like 5-bromo-2,3,4-trimethylbenzoic acid, saving time and experimental resources.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Bromo 2,3,4 Trimethylbenzoic Acid in Research Matrices

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC) with Advanced Detection (e.g., Mass Spectrometry - MS/MS)

Chromatographic techniques are paramount for the separation and analysis of 5-bromo-2,3,4-trimethylbenzoic acid from research matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with mass spectrometric detection, offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic carboxylic acids. nih.gov For 5-bromo-2,3,4-trimethylbenzoic acid, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. The retention of this compound can be controlled by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.com The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the nonpolar stationary phase. nih.gov To ensure good peak shape and retention, the pH of the mobile phase is often kept acidic to suppress the ionization of the carboxyl group. nih.gov

A potential starting point for method development could involve a C18 column with a gradient elution. teledyneisco.com A diode array detector (DAD) or a UV detector can be used for quantification, likely at a wavelength around 230 nm, which is a common absorption maximum for benzoic acid derivatives. researchgate.net For more complex matrices and lower detection limits, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govresearchgate.net

Interactive Table 1: Hypothetical HPLC Parameters for 5-bromo-2,3,4-trimethylbenzoic acid Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or ESI-MS/MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. chemijournal.com Due to the low volatility of carboxylic acids, derivatization is typically required prior to GC analysis. colostate.edulmaleidykla.ltsigmaaldrich.com Common derivatization methods for carboxylic acids include esterification to form more volatile esters (e.g., methyl esters) or silylation to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comgcms.cz

Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) or, for higher selectivity and sensitivity, a mass spectrometer (GC-MS). tcd.ie In GC-MS analysis of brominated compounds, negative chemical ionization (NCI) can be a highly selective and sensitive ionization technique, as it can generate characteristic bromide fragment ions (m/z 79 and 81). solubilityofthings.com

Interactive Table 2: Potential GC-MS Parameters for Derivatized 5-bromo-2,3,4-trimethylbenzoic acid

| Parameter | Value |

| Column | DB-5 or similar, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing 5-bromo-2,3,4-trimethylbenzoic acid. slideshare.netactascientific.comspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone of modern analytical chemistry, offering the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net For 5-bromo-2,3,4-trimethylbenzoic acid, an LC-MS/MS method using a triple quadrupole mass spectrometer would provide excellent selectivity and low detection limits through selected reaction monitoring (SRM). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

As mentioned previously, GC-MS is a powerful hyphenated technique for this analysis, particularly after derivatization. chemijournal.com The combination of chromatographic separation with mass spectral data allows for confident identification and quantification. tcd.ie

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) offers very high separation efficiency and is particularly well-suited for the analysis of charged species like carboxylic acids. wikipedia.orgnih.gov When coupled with mass spectrometry, CE-MS becomes a powerful tool for analyzing small sample volumes and complex mixtures. nih.govfrontiersin.org This technique could be particularly useful for analyzing biological matrices where sample volume is limited.

Electroanalytical Methods for Redox Characterization

Electroanalytical methods can provide valuable information about the redox properties of 5-bromo-2,3,4-trimethylbenzoic acid and can be used for its quantification. solubilityofthings.comfiveable.meazolifesciences.com These methods are often rapid, cost-effective, and can be highly sensitive. tcd.ieresearchgate.net

Cyclic voltammetry (CV) could be employed to study the oxidation and reduction potentials of the compound. The electrochemical behavior of substituted benzoic acids has been studied, and it is known that the presence of electron-withdrawing groups like bromine can influence the redox potentials. fiveable.me The electrochemical oxidation of bromobenzoic acids can proceed through mechanisms involving the formation of radical cations and subsequent reactions. fiveable.me

For quantitative purposes, techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These methods offer improved sensitivity compared to CV by minimizing the background current.

Quantitative Spectrophotometric Methods in Synthetic and Process Research

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method that can be used for the quantitative analysis of 5-bromo-2,3,4-trimethylbenzoic acid, especially in synthetic and process research where concentrations are relatively high. pnrjournal.com

The aromatic ring and the carboxyl group in the molecule are chromophores that absorb UV radiation. Aromatic carboxylic acids typically exhibit strong absorption in the UV region. researchgate.net For benzoic acid and its derivatives, the maximum absorption wavelength (λmax) is often around 230 nm. researchgate.netdergipark.org.tr

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. It is important to consider the solvent used, as it can influence the λmax. dergipark.org.tr While simple, this method can be prone to interferences from other UV-absorbing compounds in the sample matrix.

Interactive Table 3: Anticipated UV-Vis Spectrophotometric Data for 5-bromo-2,3,4-trimethylbenzoic acid

| Parameter | Anticipated Value |

| λmax | ~230 - 240 nm |

| Solvent | Methanol or Ethanol (B145695) |

| Linear Range | Dependent on molar absorptivity |

| Molar Absorptivity (ε) | To be determined experimentally |

Emerging Research Frontiers and Future Perspectives for 5 Bromo 2,3,4 Trimethylbenzoic Acid

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow processes represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of polysubstituted benzoic acids, such as 5-bromo-2,3,4-trimethylbenzoic acid, is particularly amenable to this technological advancement.

Microreactor systems provide precise control over reaction parameters, including temperature, pressure, and mixing, which is crucial for managing the often-exothermic nature of halogenation and oxidation reactions involved in the synthesis of such compounds. nih.gov The continuous flow synthesis of related compounds, like 2,2′-diselenobis(benzoic acid), has been successfully demonstrated in water, achieving excellent yields with reaction times as short as 90 seconds. rsc.org This highlights the potential for developing rapid and efficient continuous processes for 5-bromo-2,3,4-trimethylbenzoic acid.

Furthermore, flow chemistry enables the safe in-situ generation and immediate consumption of hazardous reagents, such as molecular bromine, by reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid. nih.gov This approach mitigates the risks associated with the storage and handling of toxic chemicals. The development of a continuous flow process for the synthesis of 5-bromo-2,3,4-trimethylbenzoic acid could significantly reduce production costs and improve safety, making this valuable compound more accessible for a wider range of applications. A method for the continuous synthesis of substituted benzoic acids using oxygen as a green reagent has also been proposed, which could further enhance the sustainability of its production. scispace.com

Exploration in Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. The synthesis of 5-bromo-2,3,4-trimethylbenzoic acid offers several opportunities for the implementation of greener methodologies.

A key area of focus is the bromination step. Traditional methods often employ molecular bromine, a hazardous and corrosive reagent. wordpress.com Greener alternatives, such as using N-bromosuccinimide (NBS) in conjunction with a catalytic amount of an acid like mandelic acid in aqueous conditions, have been developed for the bromination of other aromatic compounds. digitellinc.com This method proceeds at room temperature and can yield crystalline products that precipitate directly from the reaction mixture, simplifying purification. digitellinc.com The use of water or other green solvents in place of chlorinated solvents further reduces the environmental footprint of the synthesis. wordpress.com

Another green chemistry principle is the avoidance of unnecessary derivatization. Research into the direct C-H activation and functionalization of the aromatic ring could provide more atom-economical routes to 5-bromo-2,3,4-trimethylbenzoic acid and its derivatives, bypassing the need for pre-functionalized starting materials. The use of microwave-assisted synthesis is another avenue being explored to accelerate reactions and reduce energy consumption in the synthesis of benzoic acid derivatives. sigmaaldrich.com

| Green Chemistry Approach | Traditional Method | Advantages of Green Approach |

| Brominating Agent | Molecular Bromine (Br₂) | Use of less hazardous reagents like N-bromosuccinimide (NBS). digitellinc.com |

| Solvent | Chlorinated Solvents | Use of water or other environmentally benign solvents. wordpress.com |

| Energy Input | Conventional Heating | Microwave-assisted synthesis can reduce reaction times and energy consumption. sigmaaldrich.com |

| Reaction Pathway | Multi-step synthesis with protecting groups | Direct C-H functionalization offers higher atom economy. |

Application in the Design of Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Porous Organic Cages (POCs), are a class of crystalline materials with exceptionally high porosity and tunable properties. researchgate.net These materials are constructed from organic linkers and inorganic nodes or through the self-assembly of discrete molecular cages. The unique substitution pattern of 5-bromo-2,3,4-trimethylbenzoic acid makes it an intriguing candidate for use as a functional linker in the design of novel porous materials.

The presence of a carboxylic acid group allows for coordination with metal ions to form MOFs, while the bromo- and trimethyl-substituted phenyl ring can be tailored to impart specific functionalities to the resulting framework. researchgate.net For instance, halogenated linkers have been shown to enhance the selective recruitment of chlorinated hydrocarbons in MOFs through halogen bonding. acs.org The trimethyl substitution can influence the porosity and steric environment within the framework, potentially leading to size-selective catalytic or separation properties.

Similarly, in POCs, the rigid and well-defined structure of 5-bromo-2,3,4-trimethylbenzoic acid could be exploited to create cages with specific internal cavities and functionalities. These materials have shown promise in applications such as gas storage and separation. The incorporation of nitrogen-containing functionalities into POCs, for example, has been shown to be highly effective for bromine capture and storage. youtube.com The design and synthesis of MOFs and POCs using 5-bromo-2,3,4-trimethylbenzoic acid as a building block could lead to new materials with advanced applications in catalysis, sensing, and environmental remediation.

| Framework Type | Potential Role of 5-Bromo-2,3,4-trimethylbenzoic Acid | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Functional organic linker | Gas storage and separation, catalysis, sensing. researchgate.net |

| Porous Organic Cages (POCs) | Building block for cage assembly | Selective adsorption, molecular recognition. |

Development of Novel Synthetic Pathways through Machine Learning and AI-Assisted Retrosynthesis

| AI/ML Application | Description | Relevance to 5-Bromo-2,3,4-trimethylbenzoic Acid |

| Retrosynthesis Prediction | Algorithms suggest disconnections to simplify a target molecule into precursors. engineering.org.cnmit.edu | Identification of novel and efficient synthetic routes. |

| Reaction Outcome Prediction | Models predict the products and yields of chemical reactions. | Optimization of reaction conditions for higher selectivity. |

| Site Selectivity Prediction | ML models predict the position of functionalization in a molecule. digitellinc.com | Crucial for controlling the synthesis of the specific isomer. |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-bromo-2,3,4-trimethylbenzoic acid?

- Methodology :

- Bromination of pre-methylated benzoic acid : Start with 2,3,4-trimethylbenzoic acid. Use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN) or Lewis acids (e.g., FeBr₃).

- Optimization : Reaction conditions (temperature, solvent polarity) significantly influence yield. For example, using sulfuric acid as a solvent (similar to the method for 5-bromo-2,4-difluorobenzoic acid in ) may enhance electrophilic substitution.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How can the structure and purity of 5-bromo-2,3,4-trimethylbenzoic acid be validated?

- Analytical Techniques :

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| ¹H NMR | - δ 2.1–2.4 ppm (3 × CH₃ groups) - δ 7.8–8.1 ppm (aromatic H adjacent to Br) | |

| IR | - 1680–1700 cm⁻¹ (C=O stretch) - 600–650 cm⁻¹ (C-Br stretch) | |

| Mass Spec | Molecular ion at m/z 257 (C₁₀H₁₁BrO₂⁺) with isotopic pattern for Br |

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with retention time comparison to standards .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of multi-substituted benzoic acids be addressed?